molecular formula C20H14N2O3S2 B2691299 Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate CAS No. 922457-35-0

Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate

Cat. No.: B2691299
CAS No.: 922457-35-0
M. Wt: 394.46
InChI Key: JQNDTROAWMDUKJ-UHFFFAOYSA-N
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Description

Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate is a heterocyclic compound featuring a benzothiazole core linked to a thiophene-carbamoyl-benzoate scaffold. This structure combines electron-rich aromatic systems (benzothiazole and thiophene) with a carbamoyl spacer and a methyl benzoate group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 4-[[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S2/c1-25-20(24)13-8-6-12(7-9-13)17(23)22-18-14(10-11-26-18)19-21-15-4-2-3-5-16(15)27-19/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNDTROAWMDUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzo[d]thiazole: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Thiophene Ring Formation: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Carbamoylation: The benzo[d]thiazole-thiophene intermediate is then reacted with an isocyanate to form the carbamoyl linkage.

    Esterification: Finally, the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst yields the desired methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions might use reagents like sodium methoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and various substituted thiophenes and benzo[d]thiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The benzo[d]thiazole moiety is known for its biological activity, which can be enhanced by the presence of the thiophene ring.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new drugs.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole ring can intercalate with DNA, inhibiting replication and transcription processes. The thiophene ring can participate in electron transfer reactions, making the compound useful in electronic applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Malonate Esters with Benzothiazole-Thiophene Moieties

Compounds such as 5hc , 5ir , and 5jc () share a benzothiazole-thiophene backbone but differ in ester substituents (e.g., methyl, ethyl, benzyl) and functional groups (e.g., chloro, methoxy). Key distinctions include:

  • Carbamoyl vs.
  • Substituent Effects: Chloro (e.g., 5hc) and methoxy (e.g., 5ir) groups on the benzothiazole ring influence electronic properties.
Benzoate Esters with Heterocyclic Modifications
  • Methyl 4-(Benzo[d]thiazol-2-yl)benzoate (): This simpler analog lacks the thiophene-carbamoyl bridge, resulting in reduced molecular complexity and possibly lower biological activity due to fewer interaction sites.
  • Methyl-4-(7-((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate (16) (): Incorporates a thiadiazole ring and ethynyl group, which may enhance π-conjugation and optoelectronic properties compared to the target compound’s thiophene-carbamoyl system.
Solubility and Stability
  • Melting Points : Malonate derivatives (e.g., 5hc : 125–127°C, 5jc : 74–76°C) exhibit wide variability, likely due to differences in ester bulkiness and crystallinity. The target compound’s carbamoyl group may reduce melting points compared to rigid malonates.

Analytical Characterization

  • Spectroscopic Data : NMR and MS data for analogs () confirm structural integrity. For example, 5hc shows distinct ¹H-NMR shifts for benzothiazole (δ 7.8–8.1 ppm) and malonate protons (δ 3.7–4.2 ppm), which would differ in the target compound due to its carbamoyl linker.
  • Chromatographic Purity : HPLC methods (e.g., Chiralpak IA column, hexane/EtOH eluent) effectively resolve enantiomers in malonate derivatives, a technique applicable to the target compound’s stereochemical analysis .

Biological Activity

Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate is a complex organic compound notable for its diverse biological activities. The structure consists of a benzo[d]thiazole moiety linked to a thiophene ring, which is further connected to a benzoate ester. This unique combination of functional groups suggests potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

The biological activity of compounds containing benzo[d]thiazoles and thiophenes is attributed to their ability to interact with various biological targets through multiple mechanisms. These compounds are known to influence several biochemical pathways, often leading to significant therapeutic effects.

Target Pathways

  • Anticancer Activity : Research indicates that derivatives of benzothiazole exhibit potent anticancer properties, particularly through the activation of procaspase-3, leading to apoptosis in cancer cells .
  • Antimicrobial Effects : Compounds with similar structures have demonstrated antimicrobial and antifungal activities, suggesting that this compound may also possess these properties.

Research Findings

Recent studies have highlighted the biological efficacy of compounds related to this compound. Notably, a study on benzothiazole derivatives revealed that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways .

Case Studies

  • Caspase Activation : In vitro studies showed that certain benzothiazole derivatives activated procaspase-3 effectively, with compounds exhibiting IC50 values around 5.2 μM and 6.6 μM against specific cancer cell lines (U937 and MCF-7) .
    CompoundCaspase Activation (%)
    PAC-1100 ± 4
    8j99 ± 10
    8k114 ± 10
    DMSO7 ± 1
  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various microbial strains, although specific data for this compound is still under investigation .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Benzo[d]thiazole : Cyclization of 2-aminothiophenol with carboxylic acids under acidic conditions.
  • Thiophene Ring Formation : Utilization of cross-coupling reactions (e.g., Suzuki or Stille coupling).
  • Carbamoylation : Reaction with an isocyanate to establish the carbamoyl linkage.

Comparison with Similar Compounds

This compound can be compared with other derivatives like:

  • Methyl 4-((3-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate
  • Methyl 4-((3-(benzo[d]thiazol-2-yl)furan-2-yl)carbamoyl)benzoate

These compounds share structural similarities but differ in their electronic properties due to the presence of different heterocycles, influencing their biological activity profiles.

Q & A

Q. What are the standard synthetic routes for Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiophene-carbamoyl intermediate via coupling reactions between benzo[d]thiazole derivatives and thiophene-2-carboxylic acid using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Step 2 : Esterification of the carboxylic acid group with methanol under acidic or basic conditions to yield the methyl ester .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures is commonly employed .

Q. What analytical techniques are critical for structural characterization?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and functional groups .
  • X-ray Crystallography : For resolving crystal structures using programs like SHELXL (e.g., validating bond angles and torsional strain in the benzo[d]thiazole-thiophene linkage) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What safety precautions are required during handling?

Based on safety data sheets (SDS) for analogous compounds:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/oral exposure (Category 4 acute toxicity per EU-GHS/CLP) .
  • Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases to avoid hazardous decomposition (e.g., toxic fumes during combustion) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling to enhance benzo[d]thiazole-thiophene bond formation .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane for carbamoyl group coupling efficiency .
  • Temperature Control : Lower reaction temperatures (0–5°C) may reduce side reactions in esterification steps .

Q. How do structural modifications influence biological activity?

  • Substituent Analysis : Introducing electron-withdrawing groups (e.g., -Cl, -CF3_3) on the benzoate moiety enhances antimicrobial activity, as seen in analogs like 4-(4-chlorophenyl)thiazole derivatives .
  • Thiophene vs. Thiadiazole Comparison : Replacing the thiophene ring with 1,3,4-thiadiazole (e.g., Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) alters binding affinity to bacterial enzymes .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Molecular Dynamics (NAMD) : Simulate ligand-protein binding (e.g., kinase inhibition) using CHARMM force fields to assess stability of the carbamoyl-benzoate group in active sites .
  • Docking Studies (AutoDock Vina) : Compare binding scores with structurally related compounds (e.g., benzofuran-thiazole hybrids) to identify key pharmacophores .

Q. How should researchers address contradictions in reported bioactivity data?

  • Meta-Analysis : Compare IC50_{50} values across studies while controlling for assay conditions (e.g., cell line variability, solvent effects) .
  • SAR Validation : Synthesize analogs with systematic substituent changes (e.g., -OCH3_3 vs. -NO2_2) to isolate structure-activity relationships .

Methodological Insights

Q. What strategies mitigate low yields in carbamoyl coupling reactions?

  • Activating Agents : Use HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to stabilize reactive intermediates .
  • Stoichiometry Optimization : Maintain a 1.2:1 molar ratio of amine to carboxylic acid to drive reaction completion .

Q. How to analyze degradation products under storage conditions?

  • HPLC-MS : Monitor hydrolytic degradation (e.g., ester → carboxylic acid) at pH 7.4 (phosphate buffer, 37°C) over 48 hours .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C to identify decomposition thresholds .

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